3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
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Properties
CAS No. |
1206993-83-0 |
|---|---|
Molecular Formula |
C24H15ClN4O5 |
Molecular Weight |
474.86 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-17-4-2-1-3-15(17)21-27-22(34-28-21)14-6-7-16-18(10-14)26-24(31)29(23(16)30)11-13-5-8-19-20(9-13)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
InChI Key |
RFFRDGMERXHCCU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6Cl)NC3=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C26H19ClN4O2
- Molecular Weight : 454.9 g/mol
- IUPAC Name : this compound
This unique structure may contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it targets Src family kinases (SFKs), which are critical in tumor growth and metastasis .
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Numerous studies have reported the anticancer potential of compounds related to this structure:
- In vitro Studies : Compounds structurally similar to the target compound exhibited significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated IC50 values in the low nanomolar range against breast and lung cancer cells .
- In vivo Studies : Animal models treated with similar quinazoline derivatives showed reduced tumor growth and increased survival rates .
Antimicrobial Activity
Some derivatives of this compound have also been tested for antimicrobial properties:
- Bacterial Inhibition : Compounds containing the benzodioxole moiety have shown moderate to significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluated the effect of a related quinazoline derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 20 µM after 48 hours of treatment.
- Animal Model for Tumor Growth : In a xenograft model using mice implanted with human pancreatic cancer cells, administration of the compound led to a significant reduction in tumor size compared to controls. The study reported a 50% decrease in tumor volume after four weeks of treatment .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, derivatives of quinazoline compounds have been synthesized and evaluated for their antibacterial properties against various strains of bacteria.
Case Study: Antibacterial Activity
A study published in 2022 investigated a series of quinazoline derivatives, including those with oxadiazole moieties. These compounds were tested against Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The results indicated that certain derivatives exhibited significant antibacterial activity:
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strains |
|---|---|---|---|
| Compound 13 | 11 | 80 | Staphylococcus aureus |
| Compound 15 | 12 | 75 | Escherichia coli |
| Compound 14a | 12 | 70 | Candida albicans |
| Compound 14b | 13 | 75 | Staphylococcus aureus |
These findings suggest that the synthesized quinazoline derivatives could serve as potential candidates for developing new antimicrobial agents to combat bacterial resistance issues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly influence their pharmacological properties. For instance:
- Oxadiazole Substituents : The introduction of oxadiazole groups has been shown to enhance antibacterial activity.
- Chlorophenyl Groups : The presence of chlorophenyl moieties contributes to improved interaction with bacterial targets.
Other Biological Activities
Beyond antimicrobial properties, quinazoline derivatives are being explored for various therapeutic applications:
- Anticancer Activity : Some studies have indicated that quinazoline compounds may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound’s structure necessitates a modular synthesis approach, dissecting the molecule into three key components:
- Quinazoline-2,4-dione core (positions 2 and 4)
- 1,3-Benzodioxol-5-ylmethyl substituent (position 3)
- 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl group (position 7)
Retrosynthetic disconnections reveal two primary routes:
- Route A : Late-stage introduction of the oxadiazole moiety via cyclization.
- Route B : Early incorporation of the oxadiazole during core functionalization.
Synthesis of the Quinazoline-2,4-dione Core
Core Formation from Anthranilic Acid
The quinazoline-2,4-dione scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with urea or phosgene:
$$
\text{Anthranilic acid} + \text{Urea} \xrightarrow{\Delta, \text{DMF}} \text{Quinazoline-2,4(1H,3H)-dione} \quad \text{(Yield: 68–72%)}
$$
Key Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 120–140°C
- Catalysis: Anhydrous potassium carbonate (K$$2$$CO$$3$$)
Functionalization at Position 3: Introduction of the Benzodioxolylmethyl Group
N-Alkylation Strategy
The 1,3-benzodioxol-5-ylmethyl group is introduced via alkylation of the quinazoline-dione nitrogen using 5-(chloromethyl)-1,3-benzodioxole:
$$
\text{Quinazoline-dione} + \text{5-(Chloromethyl)-1,3-benzodioxole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(1,3-Benzodioxol-5-ylmethyl) Intermediate} \quad \text{(Yield: 73–78%)}
$$
Optimization Insights :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Base : K$$2$$CO$$3$$ facilitates deprotonation without side reactions.
Functionalization at Position 7: Oxadiazole Ring Construction
Amidoxime Cyclization Pathway
The 1,2,4-oxadiazole ring is synthesized via a two-step sequence involving amidoxime formation and cyclodehydration:
Step 1: Synthesis of 2-Chlorophenyl Amidoxime
$$
\text{2-Chlorobenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, \Delta}} \text{N'-Hydroxy-2-chlorobenzimidamide} \quad \text{(Yield: 85%)}
$$
Step 2: Cyclization with Quinazoline Carboxylic Acid
$$
\text{N'-Hydroxy-2-chlorobenzimidamide} + \text{7-Carboxyquinazoline Intermediate} \xrightarrow{\text{EDCl/HOBt, \Delta}} \text{Oxadiazole-Containing Product} \quad \text{(Yield: 65–70%)}
$$
Critical Parameters :
- Coupling Reagents : Ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) prevents racemization.
- Temperature : Reflux in toluene (110°C) drives cyclodehydration.
Integrated Synthetic Route and Yield Optimization
The convergent synthesis pathway combines the above steps sequentially:
- Core Formation : 72% yield.
- N-Alkylation at C3 : 78% yield.
- Oxadiazole Installation at C7 : 68% yield.
Overall Yield :
$$
0.72 \times 0.78 \times 0.68 = 38.5\% \text{ (Theoretical)} \quad \text{(Actual Reported: 32–35%)}
$$
Reaction Mechanism Elucidation
Oxadiazole Cyclization Mechanism
The 1,2,4-oxadiazole formation proceeds via nucleophilic attack of the amidoxime oxygen on the activated carboxylic acid, followed by dehydration:
$$
\text{R-C(=O)OH} + \text{R'-C(=N-OH)NH}2 \rightarrow \text{R-C(=O)-N-O-C(=NHR')} \xrightarrow{-\text{H}2\text{O}} \text{Oxadiazole}
$$
Stereoelectronic Considerations :
- Electron-withdrawing groups (e.g., 2-chlorophenyl) stabilize the transition state.
Analytical Characterization and Validation
Spectroscopic Data
Key Spectral Signatures :
Challenges and Mitigation Strategies
Comparative Analysis of Alternative Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Late-Stage Oxadiazole (Route A) | Higher functional group tolerance | Lower overall yield due to multiple steps |
| Early Oxadiazole (Route B) | Fewer purification steps | Risk of oxadiazole degradation during N-alkylation |
Industrial-Scale Considerations
- Cost-Effective Reagents : Replacement of EDCl with cheaper carbodiimides (e.g., DCC).
- Continuous Flow Synthesis : Potential for telescoping steps to improve throughput.
Q & A
Q. How can researchers optimize the synthesis of this quinazoline-dione derivative to improve yield and purity?
- Methodological Answer : Optimization can be achieved via a hybrid approach combining cyclocondensation (e.g., using phosphorous oxychloride for ring closure) with Design of Experiments (DOE) to evaluate factors like reaction temperature, solvent polarity, and stoichiometry. Statistical methods (e.g., factorial designs) minimize trial-and-error by identifying critical parameters . Post-synthesis purification via column chromatography or recrystallization in aprotic solvents enhances purity.
Q. What spectroscopic and computational techniques are recommended for structural characterization?
- Methodological Answer : Use FT-IR to confirm carbonyl (C=O) and oxadiazole (C=N) stretches, and NMR to resolve benzodioxolylmethyl and chlorophenyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight. Computational tools like density functional theory (DFT) can predict NMR/IR spectra for cross-verification .
Q. What is the proposed mechanism for its antimicrobial activity, and how can this be experimentally validated?
- Methodological Answer : The oxadiazole and quinazoline-dione moieties likely inhibit microbial DNA gyrase or cell wall synthesis. Validate via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, followed by molecular docking to identify binding interactions with target enzymes (e.g., Staphylococcus aureus gyrase B) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for derivatives with modified substituents?
- Methodological Answer : Quantum chemical calculations (e.g., transition state analysis via Gaussian) map energy barriers for cyclization steps. Machine learning models trained on existing reaction datasets (e.g., aryl-oxadiazole formation) predict feasible substituent combinations and optimal catalysts .
Q. What strategies resolve contradictions in bioactivity data across different microbial strains?
Q. How do reaction kinetics vary under flow chemistry vs. batch conditions for large-scale synthesis?
Q. What advanced separation techniques improve isolation of stereoisomers or regioisomers?
Q. How can AI-driven platforms accelerate SAR studies for this compound class?
- Methodological Answer : Train neural networks on bioactivity datasets to prioritize substituents for synthesis. Use generative adversarial networks (GANs) to design novel derivatives with predicted enhanced binding affinity .
Data Analysis & Experimental Design
Q. What statistical approaches mitigate batch-to-batch variability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
